Cas no 2012130-58-2 (Furan, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydro-)

Furan, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydro- 化学的及び物理的性質
名前と識別子
-
- 2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane
- Furan, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydro-
-
- インチ: 1S/C7H11BrF2O/c8-5-7(4-6(9)10)2-1-3-11-7/h6H,1-5H2
- InChIKey: IZEKSJPHHIQLQR-UHFFFAOYSA-N
- ほほえんだ: BrCC1(CC(F)F)CCCO1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 132
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 9.2
Furan, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678320-2.5g |
2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane |
2012130-58-2 | 2.5g |
$2856.0 | 2023-03-11 | ||
Enamine | EN300-678320-10.0g |
2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane |
2012130-58-2 | 10.0g |
$6266.0 | 2023-03-11 | ||
Enamine | EN300-678320-5.0g |
2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane |
2012130-58-2 | 5.0g |
$4226.0 | 2023-03-11 | ||
Enamine | EN300-678320-0.05g |
2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane |
2012130-58-2 | 0.05g |
$1224.0 | 2023-03-11 | ||
Enamine | EN300-678320-0.5g |
2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane |
2012130-58-2 | 0.5g |
$1399.0 | 2023-03-11 | ||
Enamine | EN300-678320-1.0g |
2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane |
2012130-58-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678320-0.25g |
2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane |
2012130-58-2 | 0.25g |
$1341.0 | 2023-03-11 | ||
Enamine | EN300-678320-0.1g |
2-(bromomethyl)-2-(2,2-difluoroethyl)oxolane |
2012130-58-2 | 0.1g |
$1283.0 | 2023-03-11 |
Furan, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydro- 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
7. Book reviews
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
10. Book reviews
Furan, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydro-に関する追加情報
Furan, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydro-
Furan, also known as tetrahydrofuran (THF), is a heterocyclic ether with a five-membered ring consisting of four carbon atoms and one oxygen atom. The compound in question, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydrofuran, is a derivative of furan with specific substituents that confer unique chemical properties. Its CAS number is 2012130-58-2, which uniquely identifies it in chemical databases and literature.
The structure of this compound features a tetrahydrofuran ring with two substituents at the 2-position: a bromomethyl group (-CH₂Br) and a 2,2-difluoroethyl group (-CH₂CF₂). These substituents influence the compound's reactivity, solubility, and stability. The bromomethyl group introduces electrophilic character due to the presence of the bromine atom, while the difluoroethyl group adds electron-withdrawing effects, enhancing the compound's reactivity in certain chemical reactions.
Recent studies have highlighted the importance of such substituted furan derivatives in organic synthesis. For instance, researchers have explored their use as intermediates in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals. The bromomethyl group serves as a valuable leaving group in substitution reactions, enabling the construction of diverse carbon-carbon bonds. Meanwhile, the difluoroethyl group can act as a directing group in aromatic substitution reactions or as a stabilizing element in transition metal-catalyzed processes.
In terms of applications, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydrofuran has shown promise in asymmetric synthesis. Its unique structure allows for enantioselective reactions under catalytic conditions, making it a valuable tool in the development of chiral compounds. Additionally, its stability under various reaction conditions makes it suitable for large-scale synthesis processes.
From an environmental perspective, understanding the fate and transport of such compounds is crucial. Recent research has focused on their degradation pathways under different environmental conditions. Studies indicate that this compound undergoes hydrolysis under alkaline conditions, leading to the formation of less hazardous byproducts. However, further investigation is required to fully assess its environmental impact and develop strategies for safe disposal.
In conclusion, cas no 2012130-58-2, or furantetrahydro derivative, represents an important class of compounds with diverse applications in organic synthesis and materials science. Its unique structure and reactivity make it a valuable tool for chemists seeking to develop novel compounds with specific functional properties. As research continues to uncover new applications and optimize synthetic routes, this compound will likely play an increasingly significant role in both academic and industrial settings.
2012130-58-2 (Furan, 2-(bromomethyl)-2-(2,2-difluoroethyl)tetrahydro-) 関連製品
- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)
- 1804724-54-6(3-(Chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-6-acetic acid)
- 2034633-08-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)
- 23772-61-4(3-Benzylidene-2-indolinone)
- 97281-50-0(Phosphatidylethanolamines, egg)
- 2171821-80-8(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid)
- 19037-28-6(3-epi-Pregnenolone)
- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)
- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)




